molecular formula C19H18ClN3OS B2673905 N-benzyl-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 932460-47-4

N-benzyl-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2673905
CAS No.: 932460-47-4
M. Wt: 371.88
InChI Key: KRBURQYUCGCUFJ-UHFFFAOYSA-N
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Description

N-benzyl-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a benzyl-substituted acetamide core linked to a 1-methylimidazole ring bearing a 4-chlorophenyl group. The compound’s structure combines a lipophilic benzyl group with a heterocyclic imidazole system, which may enhance target binding and metabolic stability.

Properties

IUPAC Name

N-benzyl-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-23-17(15-7-9-16(20)10-8-15)12-22-19(23)25-13-18(24)21-11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBURQYUCGCUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps. One common approach starts with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl group. The final step involves the attachment of the benzyl group and the acetamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

N-benzyl-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Core Structural Differences

The target compound is distinguished by its N-benzyl acetamide backbone and 1-methylimidazole-2-sulfanyl moiety substituted with a 4-chlorophenyl group. Key comparisons with analogs include:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound N-benzyl-2-sulfanylacetamide 5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl ~357.8*
N-(4-chlorophenyl) analog () N-(4-chlorophenyl)-2-sulfanylacetamide 5-(4-chlorophenyl)-1H-imidazol-2-yl 494.55
8t () N-(5-chloro-2-methylphenyl)-2-sulfanylacetamide 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl 428.5
Compound I () N-(4-chlorophenyl)-2-sulfanylacetamide 4,6-diaminopyrimidin-2-yl ~340†

*Calculated based on formula C₁₈H₁₆ClN₃OS.
†Estimated from structural data in .

Key Observations :

  • The 1-methylimidazole in the target compound may confer greater metabolic stability than the unsubstituted imidazole in or the oxadiazole in .

Comparison of Reaction Conditions :

Compound Solvent Reaction Time (h) Yield (%)*
Target Compound Acetic acid 1–8 N/A
Compound 4 Acetic acid 1–8 ~70–85
Compounds Varies (EtOH, MeCN) 1–8 60–90

*Yields inferred from and .

Structure-Activity Relationship (SAR) Insights :

  • Chlorophenyl groups (as in the target compound and ) may enhance hydrophobic interactions with enzyme active sites .
  • Oxadiazole/imidazole rings influence electronic properties; imidazole’s basicity could improve binding to acidic residues in enzymes .

Physicochemical and Crystallographic Properties

  • Crystallography : highlights that substituents like chlorophenyl and pyrimidine influence dihedral angles (42.25°–62.18°), affecting molecular packing and solubility. The target compound’s methylimidazole may reduce crystal symmetry compared to pyrimidine analogs .
  • Solubility : The benzyl group likely decreases aqueous solubility compared to ’s indole derivatives but improves lipid bilayer penetration .

Biological Activity

N-benzyl-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C25H27N7O2SC_{25}H_{27}N_{7}O_{2}S. The compound features an imidazole ring, a benzyl group, and a chlorophenyl substituent, which are critical for its biological activity.

Synthesis

The synthesis typically involves the reaction of 4-chlorobenzyl chloride with an appropriate imidazole derivative in the presence of a sulfhydryl reagent to form the target acetamide. The yield and purity of the synthesized compound are usually confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation in breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The mechanism appears to involve the inhibition of Src kinase activity, which is crucial for tumor growth and metastasis.

Table 1: Inhibitory Concentrations of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-71.34Src Kinase Inhibition
HT-292.30Src Kinase Inhibition

The structure-activity relationship (SAR) studies indicated that modifications to the benzyl group significantly affected the potency of the compound, with specific substitutions enhancing its anticancer efficacy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus7.1 µM
Escherichia coli6.5 µM
Klebsiella pneumoniae9.4 µM

The compound exhibited comparable efficacy to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Studies

Several case studies have highlighted the effectiveness of N-benzyl derivatives in clinical settings. For instance, a study involving patients with advanced breast cancer reported that treatment with compounds similar to this compound resulted in improved patient outcomes when combined with traditional chemotherapy.

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